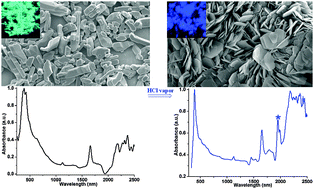Morphology-controllable fabrication of organic microcrystals by solid-phase reactions: revealing morphology-sensitive highly efficient phosphorescence and enhanced near-infrared absorption†
Journal of Materials Chemistry C Pub Date: 2015-08-06 DOI: 10.1039/C5TC01770J
Abstract
The vapor-solid and solid-phase anion exchange reactions provide useful strategies for the morphology-controllable fabrication of organic microcrystals. The changes in morphology induce interesting changes in the photophysical properties of organic microcrystals. Significantly, hexangular microflakes exhibit higher phosphorescence quantum yield (up to 57.5%) and enhanced near-infrared absorption.


Recommended Literature
- [1] Front cover
- [2] Correction: Growth and characterization of piezoelectric benzil single crystals and its application in microstrip patch antenna
- [3] Back donation, intramolecular electron transfer and N–O bond scission targeting nitrogen oxyanion reduction: how can a metal complex assist?†
- [4] Growth behavior of gold nanoparticles synthesized in unsaturated fatty acids by vacuum evaporation methods†
- [5] Crystal structures and stability of NaLnF4 (Ln = La, Ce, Pr, Nd, Sm and Gd) studied with synchrotron single-crystal and powder diffraction†
- [6] Ambident neighbouring groups. Part V. Effects of solvent on several O-5 ring closures
- [7] Conferences and meetings
- [8] Contents list
- [9] Ultrathin 2D metal–organic framework (nanosheets and nanofilms)-based xD–2D hybrid nanostructures as biomimetic enzymes and supercapacitors†
- [10] Ritter-type fluorofunctionalisation as a new, effective method for conversion of alkenes to vicinal fluoroamides










